4-(3-Chloro-4-fluorophenyl)-2-fluorophenol
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Overview
Description
4-(3-Chloro-4-fluorophenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-fluorophenol typically involves the introduction of chlorine and fluorine atoms onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of 2-fluorophenol with 3-chloro-4-fluorobenzene in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes to ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the selective introduction of halogen atoms. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)-2-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to modify the phenolic group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-2-fluorophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity for these targets. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a phenol group.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring and is used in different applications.
Uniqueness
4-(3-Chloro-4-fluorophenyl)-2-fluorophenol is unique due to its specific arrangement of chlorine and fluorine atoms on the phenol ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-5-7(1-3-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCIMGARALEWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684341 |
Source
|
Record name | 3'-Chloro-3,4'-difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-67-9 |
Source
|
Record name | 3'-Chloro-3,4'-difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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